![molecular formula C12H9ClN2O B184565 N-(4-Chlorophenyl)isonicotinamide CAS No. 14547-69-4](/img/structure/B184565.png)
N-(4-Chlorophenyl)isonicotinamide
Overview
Description
N-(4-Chlorophenyl)isonicotinamide is an organic compound with the molecular formula C12H9ClN2O. It is a derivative of isonicotinamide, where the hydrogen atom on the amide nitrogen is replaced by a 4-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Chlorophenyl)isonicotinamide can be synthesized through several methods. One common approach involves the reaction of 4-chloroaniline with isonicotinic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Biological Activities
Antibacterial Properties
Research has demonstrated that N-(4-chlorophenyl)isonicotinamide exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, studies have reported its effectiveness against Staphylococcus aureus and Escherichia coli. The compound's mechanism of action as an antibacterial agent requires further investigation to fully understand its potential therapeutic applications.
Sirtuin Inhibition
Another significant area of research involves the compound's role as a sirtuin inhibitor. Sirtuins are enzymes implicated in various cellular processes, including aging and metabolism. In vitro studies have shown that this compound inhibits SIRT2 activity, suggesting potential applications in anti-aging therapies and metabolic regulation. However, the selectivity of this compound towards different sirtuins remains an area for further exploration.
Potential Applications in Medicinal Chemistry
The unique structure of this compound, characterized by the presence of a chlorinated aromatic ring and a nicotinamide core, enhances its solubility and bioactivity compared to other nicotinamides. Its interactions with molecular targets such as enzymes and receptors may modulate biological pathways, influencing cellular processes like metabolism and stress response .
Case Studies
Several studies have highlighted the potential of this compound in various applications:
- Antimicrobial Research : One study published in "Bioorganic & Medicinal Chemistry Letters" found that the compound exhibited significant antibacterial properties, warranting further investigation into its use as an antimicrobial agent.
- Sirtuin Research : A study reported in "ACS Chemical Neuroscience" explored the compound's inhibitory effects on SIRT2, suggesting implications for metabolic disorders and aging-related diseases.
Summary of Findings
The following table summarizes key findings related to this compound:
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chlorophenyl)pyridine-4-carboxamide
- N-(4-Chlorophenyl)nicotinamide
- N-(4-Chlorophenyl)benzamide
Uniqueness
N-(4-Chlorophenyl)isonicotinamide is unique due to its specific structural features, such as the presence of both the 4-chlorophenyl group and the isonicotinamide moiety. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Biological Activity
N-(4-Chlorophenyl)isonicotinamide is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorophenyl group attached to an isonicotinamide moiety. This structure is significant as it influences the compound's interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The compound is believed to exert its effects through:
- Antimicrobial Activity : Exhibiting potential against various bacterial strains, which may be linked to its interference with bacterial cell wall synthesis or function.
- Anticancer Properties : Potentially inhibiting cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
- Anti-inflammatory Effects : Modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Anti-inflammatory | Reduction of pro-inflammatory cytokines |
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness at low concentrations, suggesting potential for therapeutic use in treating bacterial infections .
- Cancer Cell Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways leading to apoptosis .
- Inflammatory Response Modulation : Research indicates that this compound can downregulate the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophage models, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
A comparative analysis with other derivatives demonstrates the unique biological profile of this compound. For instance:
Compound | Activity | Notes |
---|---|---|
5-(4-Chlorophenyl)isoxazol-3-amine | Antimicrobial, Anticancer | Similar structure but different activity profile |
2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles | Antifungal | Exhibits antifungal properties not seen in isonicotinamides |
Properties
IUPAC Name |
N-(4-chlorophenyl)pyridine-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVSZZRIGDEOOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341244 | |
Record name | N-(4-Chlorophenyl)isonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14547-69-4 | |
Record name | N-(4-Chlorophenyl)isonicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60341244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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